molecular formula C8H6Cl2O2 B1616509 2,5-Dichloro-3,6-dimethyl-p-benzoquinone CAS No. 46010-98-4

2,5-Dichloro-3,6-dimethyl-p-benzoquinone

Cat. No.: B1616509
CAS No.: 46010-98-4
M. Wt: 205.03 g/mol
InChI Key: VCJSHLWROQUHPY-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,6-dimethyl-p-benzoquinone is an organic compound belonging to the quinone family. Quinones are characterized by a fully conjugated cyclic dione structure. This compound is notable for its two chlorine atoms and two methyl groups attached to the benzoquinone core, which influence its chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,6-dimethyl-p-benzoquinone typically involves the chlorination of 3,6-dimethyl-p-benzoquinone. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The final product is purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3,6-dimethyl-p-benzoquinone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form higher oxidation state compounds.

    Reduction: The compound can be reduced to its corresponding hydroquinone.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Higher oxidation state quinones.

    Reduction: 2,5-Dichloro-3,6-dimethyl-hydroquinone.

    Substitution: Derivatives with substituted nucleophiles replacing chlorine atoms.

Scientific Research Applications

2,5-Dichloro-3,6-dimethyl-p-benzoquinone has diverse applications in scientific research:

    Chemistry: Used as an oxidizing agent in organic synthesis, particularly in the dehydrogenation of alcohols and hydrocarbons.

    Biology: Investigated for its potential role in biological redox processes.

    Medicine: Explored for its cytotoxic properties against certain cancer cell lines.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,6-dimethyl-p-benzoquinone involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile oxidizing agent. The compound interacts with molecular targets such as enzymes and proteins, altering their redox state and affecting cellular processes.

Comparison with Similar Compounds

    2,3-Dichloro-5,6-dicyano-p-benzoquinone: Known for its high reduction potential and use as an oxidizing agent.

    2,5-Dimethyl-p-benzoquinone: Lacks chlorine atoms, making it less reactive in certain substitution reactions.

    Tetrachloro-p-benzoquinone: Contains four chlorine atoms, leading to different reactivity and applications.

Uniqueness: 2,5-Dichloro-3,6-dimethyl-p-benzoquinone is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes.

Properties

IUPAC Name

2,5-dichloro-3,6-dimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-3-5(9)8(12)4(2)6(10)7(3)11/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJSHLWROQUHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196689
Record name 2,5-diCl-3,6-diMe-p-benzoquinone radical
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46010-98-4
Record name 2,5-diCl-3,6-diMe-p-benzoquinone radical
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046010984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC137096
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-diCl-3,6-diMe-p-benzoquinone radical
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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